1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Overview
Description
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine, is a chemical compound with the molecular formula C14H17N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 255.32 g/mol . Its InChI code is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) .Scientific Research Applications
Metabolism and Mutagenic Properties
Metabolism in Isolated Rat Liver Cells
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) was studied for its metabolism in isolated rat liver cells. About 40% of MeIQx transformed into 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or5)-yl sulfate, indicating significant metabolic transformations in hepatic cells (Wallin et al., 1989).
Major Routes of Metabolism in Rats
In another study, five metabolites of MeIQx were recovered from the bile of rats, providing insight into its major metabolic pathways. These metabolites were primarily detoxification products, highlighting a complex metabolic network in vivo (Turesky et al., 1988).
Mutagenic Metabolites in Rats
The in vivo fate of MeIQx in rats was studied by analyzing urine and feces for metabolites. Three mutagenically active metabolites were identified, demonstrating the mutagenic potential of MeIQx metabolites (Hayatsu et al., 1987).
Synthesis and Analysis
Synthesis of Me-IQx
The synthesis of Me-IQx, a potent mutagen from fried beef, was achieved from 6-amino-3-methylquinoxaline. This provides a method for laboratory synthesis and study of these compounds (Kasai et al., 1981).
Biomonitoring in Human Urine
A method was developed for biomonitoring MeIQx by measuring its levels in human urine. This study is significant for understanding human exposure to heterocyclic aromatic amines like MeIQx (Stillwell et al., 1999).
Carcinogenicity and Mutagenesis
Mutagenesis in Mouse Intestine
The mutagenic effects of MeIQx in mouse intestine were explored using a specific in vivo assay. This research contributes to understanding the carcinogenic potential of MeIQx (Winton et al., 1990).
Carcinogenicity in Mice
A study on CDF1 mice fed MeIQx revealed a significant incidence of liver tumors, lung tumors, lymphomas, and leukemias, indicating its carcinogenicity in a mammalian model (Ohgaki et al., 1987).
Human Metabolism and Health Implications
Metabolism in Human Hepatocytes
The metabolism of MeIQx was investigated in human hepatocytes, revealing novel metabolites and metabolic pathways, including detoxification and potential genotoxic products (Langouët et al., 2001).
Presence in Dialysate of Uremic Patients
MeIQx was detected in the dialysis fluid of patients with uremia, indicating its presence in the plasma of these patients and potential health implications (Yanagisawa et al., 1986).
Mechanism of Action
Target of Action
The primary target of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as BMS-345541, is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the nuclear factor κB (NF-κB) signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Mode of Action
BMS-345541 interacts with the IKK complex as an allosteric site inhibitor . By binding to the allosteric site of the IKK complex, it inhibits the phosphorylation and subsequent degradation of IκB proteins . This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines . By inhibiting the IKK complex, BMS-345541 blocks this pathway, reducing the production of these cytokines .
Pharmacokinetics
It is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
BMS-345541 has anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway . This can lead to a decrease in inflammation and potentially halt the progression of diseases associated with chronic inflammation .
Action Environment
The action of BMS-345541 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. It is generally stored at 2-8°C , suggesting that it is stable at low temperatures.
Biochemical Analysis
Biochemical Properties
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor of IκB kinase (IKK), which is involved in the nuclear factor κB (NF-κB) pathway . This interaction inhibits the transcription of pro-inflammatory cytokines, showcasing its anti-inflammatory properties . Additionally, it has been observed to arrest bone erosion in certain animal models .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered gene expression in cells . Furthermore, it has been shown to affect the production of interferon-γ (IFN-γ) by natural killer (NK) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric site of IκB kinase (IKK), inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB . As a result, the transcription of pro-inflammatory cytokines is suppressed . Additionally, it has been observed to modulate the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under desiccated storage conditions at 2-8°C . Over time, its inhibitory effects on IκB kinase (IKK) and the NF-κB pathway persist, leading to sustained anti-inflammatory activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the NF-κB pathway and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the NF-κB pathway . By inhibiting IκB kinase (IKK), it alters the metabolic flux and levels of metabolites associated with inflammation . This modulation of metabolic pathways contributes to its anti-inflammatory properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy. It is transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on the NF-κB pathway . The compound’s solubility in DMSO and insolubility in water influence its distribution and localization within the body . Understanding its transport mechanisms can aid in optimizing its therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. It targets the cytoplasm, where it interacts with IκB kinase (IKK) to inhibit the NF-κB pathway . Additionally, its localization may be influenced by post-translational modifications and targeting signals that direct it to specific organelles
Properties
IUPAC Name |
1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWITSTDWORDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626386 | |
Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-61-5 | |
Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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